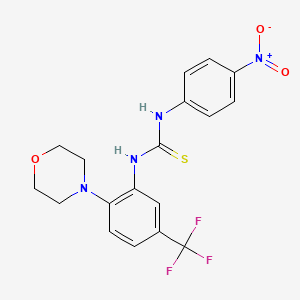
1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea, also known as MTPTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTPTU belongs to the class of thiourea compounds, which have been known to exhibit a wide range of biological activities.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea involves the reaction of 2-morpholin-4-yl-5-(trifluoromethyl)aniline with 4-nitrophenyl isothiocyanate in the presence of a suitable solvent and base.
Starting Materials
2-morpholin-4-yl-5-(trifluoromethyl)aniline, 4-nitrophenyl isothiocyanate, Suitable solvent, Base
Reaction
Step 1: Dissolve 2-morpholin-4-yl-5-(trifluoromethyl)aniline in a suitable solvent., Step 2: Add a base to the solution and stir for some time., Step 3: Add 4-nitrophenyl isothiocyanate to the solution and stir for some time., Step 4: Heat the reaction mixture to a suitable temperature and stir for some time., Step 5: Cool the reaction mixture and filter the solid product., Step 6: Wash the solid product with a suitable solvent and dry it under vacuum., Step 7: Purify the product by recrystallization or chromatography.
作用机制
The mechanism of action of 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression.
生化和生理效应
1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various cell types. 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has been shown to inhibit the growth and invasion of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea is also relatively stable under physiological conditions and can be easily synthesized in large quantities. However, 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has some limitations for lab experiments, including its limited bioavailability and potential off-target effects. Therefore, careful dose-response studies and toxicity evaluations are necessary before using 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea in animal models or clinical trials.
未来方向
There are several future directions for the research and development of 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea. First, further studies are needed to elucidate the precise mechanism of action of 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea and its potential targets in various diseases. Second, the pharmacokinetics and pharmacodynamics of 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea need to be studied in detail to optimize its therapeutic efficacy and safety. Third, the potential synergistic effects of 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea with other drugs or natural compounds should be investigated to enhance its therapeutic potency. Fourth, the development of novel drug delivery systems for 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea may improve its bioavailability and target specificity. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea in humans for various diseases.
Conclusion
In conclusion, 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea is a promising chemical compound that has been extensively studied for its potential therapeutic applications. 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor activities. 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, careful dose-response studies and toxicity evaluations are necessary before using 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea in animal models or clinical trials. There are several future directions for the research and development of 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea, including the elucidation of its mechanism of action, the optimization of its pharmacokinetics and pharmacodynamics, and the evaluation of its safety and efficacy in humans.
科学研究应用
1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of caspases. In diabetes research, 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has been shown to improve glucose uptake and insulin sensitivity in animal models. In neurodegenerative disorder research, 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-3-(4-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O3S/c19-18(20,21)12-1-6-16(24-7-9-28-10-8-24)15(11-12)23-17(29)22-13-2-4-14(5-3-13)25(26)27/h1-6,11H,7-10H2,(H2,22,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAUCCGWEZKQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2467903.png)
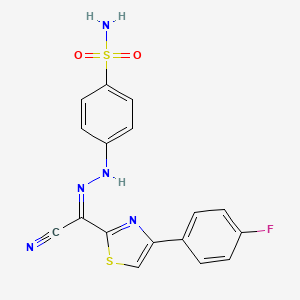
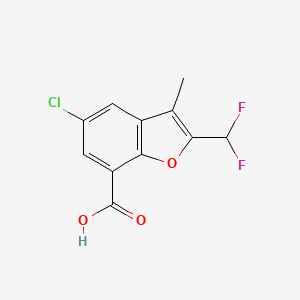
![N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2467908.png)
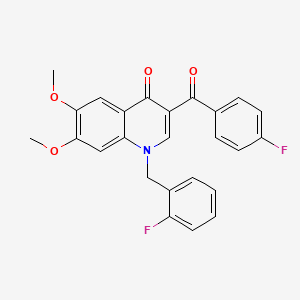
![N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide](/img/structure/B2467912.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2467913.png)
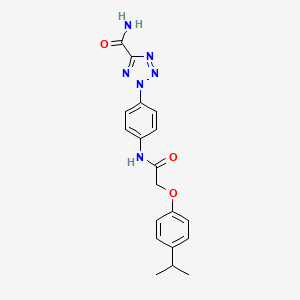
![3-(2-Methoxyethyl)-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2467916.png)
![Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate](/img/structure/B2467917.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2467919.png)
![2-Methyl-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B2467920.png)
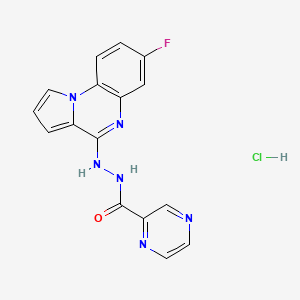
![2,6-Bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2467925.png)